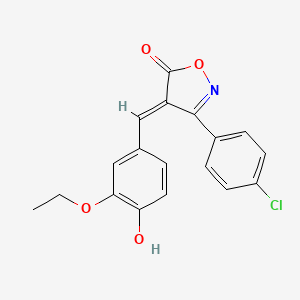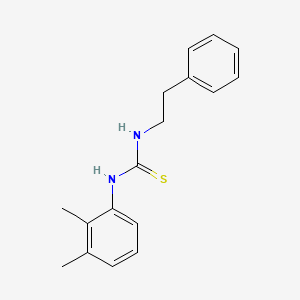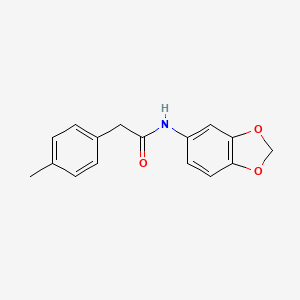
N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)acetamide, commonly known as MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic effects.
作用机制
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. The increased release of these neurotransmitters leads to a feeling of euphoria and increased sociability. MDMA also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
MDMA has been shown to have both biochemical and physiological effects on the body. The compound has been shown to increase heart rate, blood pressure, and body temperature. MDMA also causes the release of cortisol, a stress hormone, which can lead to increased anxiety and agitation. Studies have also shown that MDMA can cause long-term changes in brain chemistry, which may lead to cognitive and emotional problems.
实验室实验的优点和局限性
MDMA has several advantages and limitations for use in lab experiments. The compound has been shown to be effective in the treatment of PTSD and other mental health disorders. However, the recreational use of MDMA has led to a lack of standardization in dosing and purity, which can make it difficult to conduct accurate experiments. Additionally, the potential for abuse and addiction makes it difficult to use MDMA in long-term studies.
未来方向
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of addiction. Studies have shown that MDMA may be effective in reducing drug cravings and increasing empathy, which could be useful in the treatment of addiction. Another area of interest is the potential use of MDMA in the treatment of social anxiety and other mental health disorders. Additionally, research is needed to better understand the long-term effects of MDMA on brain chemistry and behavior.
Conclusion
MDMA is a complex compound that has both potential therapeutic effects and potential for abuse and addiction. The compound has been the subject of scientific research due to its potential use in the treatment of PTSD, anxiety, and depression. While there are limitations to its use in lab experiments, there are several future directions for research on MDMA. Further research is needed to better understand the long-term effects of MDMA on brain chemistry and behavior.
合成方法
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The reaction produces 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then converted to MDMA by the reaction with methylamine. The synthesis of MDMA is a complex process that requires specialized equipment and knowledge.
科学研究应用
MDMA has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that MDMA may be effective in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. The compound has also been studied for its potential use in couples therapy and for the treatment of autism.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)8-16(18)17-13-6-7-14-15(9-13)20-10-19-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKXDCTXFSWWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

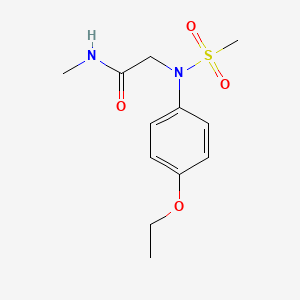
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
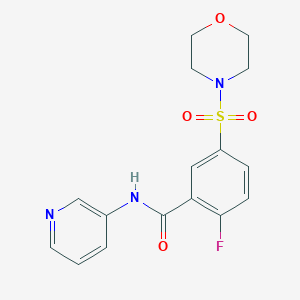

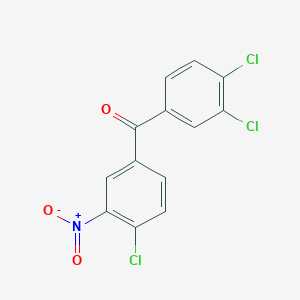
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
